molecular formula C13H13Cl2N5 B11621803 N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B11621803
M. Wt: 310.18 g/mol
InChI Key: NCEVYOHPJNCJGZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethylpyrimidinyl groups attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4,6-dimethyl-2-aminopyrimidine.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with cyanogen bromide to form 3,4-dichlorophenylcyanamide.

    Final Coupling: The intermediate 3,4-dichlorophenylcyanamide is then reacted with 4,6-dimethyl-2-aminopyrimidine under basic conditions to yield N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine N-oxide.

    Reduction: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)amine.

    Substitution: N-(3,4-diaminophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
  • N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
  • N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamate

Uniqueness

N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of dichlorophenyl and dimethylpyrimidinyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H13Cl2N5

Molecular Weight

310.18 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H3,16,17,18,19,20)

InChI Key

NCEVYOHPJNCJGZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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